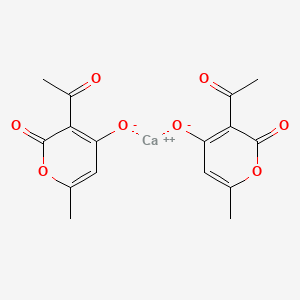
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium is an organocalcium compound with a complex structure. It's a derivative of pyran, modified with acetyl and methyl groups, bound to calcium. This compound is known for its applications in various chemical reactions and processes, often used as a catalyst or reagent due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium typically involves the reaction of calcium salts with the appropriate pyran derivatives. One common method starts with the condensation of 3-acetyl-6-methylpyran-2,4(3H)-dione with calcium ions, under controlled pH and temperature conditions.
Industrial Production Methods Industrial production of this compound often involves large-scale batch reactions. This usually includes the use of calcium chloride and 3-acetyl-6-methylpyran-2,4(3H)-dione in the presence of solvents such as methanol or ethanol, ensuring high yield and purity. Reaction parameters such as temperature, pressure, and pH are meticulously controlled.
Analyse Des Réactions Chimiques
Types of Reactions Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary depending on the desired reaction, often involving solvents like toluene or acetone, with reactions conducted at ambient or slightly elevated temperatures.
Major Products Oxidation reactions generally yield carboxylic acids or diketones, while reduction reactions produce alcohols or diols. Substitution reactions often lead to the formation of more complex derivatives, useful in synthetic chemistry.
Applications De Recherche Scientifique
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium has found applications across several scientific domains:
Chemistry In organic synthesis, it acts as a catalyst for aldol reactions, Michael additions, and cyclization reactions.
Biology It's used in the study of calcium-binding proteins and enzymes, contributing to the understanding of calcium's role in biological processes.
Medicine Investigations are ongoing into its potential therapeutic uses, particularly in the development of calcium-based drugs and supplements.
Industry In industrial chemistry, it's utilized in the synthesis of polymers and complex organic compounds, serving as a critical intermediate or catalyst.
Mécanisme D'action
The effects of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium are mediated through its interaction with other molecules at the molecular level. The calcium ion plays a pivotal role in these interactions, often stabilizing reaction intermediates or acting as a Lewis acid to catalyze reactions. Specific pathways and molecular targets can vary depending on the particular application or reaction in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparing Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium with other similar compounds highlights its uniqueness. Similar compounds include other organocalcium complexes and pyran derivatives, such as:
Bis(acetylacetonato)calcium
Bis(benzoylacetonato)calcium
Bis(ethylacetoacetato)calcium
What sets this compound apart is its specific structural modifications, which confer distinct reactivity and stability, making it suitable for specialized chemical reactions and applications.
There you have it! Anything you'd like me to deep dive into or anything else I can do for you?
Propriétés
Numéro CAS |
33518-81-9 |
|---|---|
Formule moléculaire |
C16H14CaO8 |
Poids moléculaire |
374.35 g/mol |
Nom IUPAC |
calcium;3-acetyl-6-methyl-2-oxopyran-4-olate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,10H,1-2H3;/q;;+2/p-2 |
Clé InChI |
MFBPHBWAQKFBOH-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
Key on ui other cas no. |
33518-81-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















